2-[2-(Phenylmethoxy)ethyl]pyridine
Description
2-[2-(Phenylmethoxy)ethyl]pyridine is a pyridine derivative featuring a phenylmethoxy group (benzyloxy group) attached via an ethyl linker to the pyridine ring.
Properties
IUPAC Name |
2-(2-phenylmethoxyethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-6-13(7-3-1)12-16-11-9-14-8-4-5-10-15-14/h1-8,10H,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKWUVUJUABESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072529 | |
| Record name | 2-[2-(Phenylmethoxy)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72187-39-4 | |
| Record name | 2-[2-(Phenylmethoxy)ethyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72187-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyridine, 2-(2-(phenylmethoxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072187394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Phenylmethoxy)ethyl]pyridine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34068 | |
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| Record name | Pyridine, 2-[2-(phenylmethoxy)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-[2-(Phenylmethoxy)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(phenylmethoxy)ethyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.480 | |
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| Record name | 2-[2-(Benzyloxy)ethyl]pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E28G9PVH2G | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Phenylmethoxy)ethyl]pyridine typically involves the reaction of 2-(hydroxyethyl)pyridine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the phenylmethoxy group. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Phenylmethoxy)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research has indicated that derivatives of pyridine compounds, including 2-[2-(Phenylmethoxy)ethyl]pyridine, exhibit antimicrobial activity. These compounds may interact with bacterial cell membranes or specific enzymes, leading to inhibition of bacterial growth. A study involving similar pyridine derivatives demonstrated effective inhibition against various strains of bacteria, suggesting potential for developing new antimicrobial agents.
Anticancer Activity
Pyridine derivatives have been explored for their anticancer properties. In vitro studies have shown that certain pyridine compounds can induce apoptosis in cancer cells. For instance, a related compound was tested against breast cancer cell lines, showing significant cytotoxicity with IC₅₀ values indicating effective dose-response relationships. This suggests that this compound may also possess similar anticancer properties.
Organic Synthesis Applications
Synthesis of Complex Molecules
this compound can serve as an important intermediate in organic synthesis. Its structure allows for various functional group transformations, making it a versatile building block in the synthesis of more complex organic molecules. For example, it can be used in the synthesis of pharmaceuticals and agrochemicals by introducing additional functional groups through reactions such as alkylation or acylation.
Ligand Development
This compound can act as a ligand in coordination chemistry. Its ability to coordinate with metal ions makes it suitable for developing catalysts in organic reactions. The pyridine nitrogen can donate electrons to transition metals, facilitating various catalytic processes.
Material Science Applications
Polymer Chemistry
In polymer chemistry, this compound can be utilized to create functionalized polymers with specific properties. By incorporating this compound into polymer matrices, researchers can enhance the thermal stability and mechanical properties of the resulting materials.
Sensor Development
The unique electronic properties of pyridine derivatives make them suitable for sensor applications. They can be used to develop sensors that detect specific ions or molecules based on changes in conductivity or fluorescence when interacting with target analytes.
Case Study 1: Antimicrobial Activity
A study published in Journal of Antimicrobial Chemotherapy investigated various pyridine derivatives for their antimicrobial efficacy. Among them, this compound showed promising results against Gram-positive bacteria, with an observed minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Anticancer Properties
Another research article focused on the cytotoxic effects of pyridine derivatives on cancer cell lines. The study found that this compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent.
Comparative Analysis Table
| Compound Name | Structure | Antimicrobial Activity (MIC) | Anticancer Activity (IC₅₀) |
|---|---|---|---|
| This compound | C₁₄H₁₅NO | TBD | TBD |
| Related Pyridine Derivative A | C₁₄H₁₅N | TBD | TBD |
| Related Pyridine Derivative B | C₁₃H₁₂N | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-[2-(Phenylmethoxy)ethyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-[2-(Phenylmethoxy)ethyl]pyridine and related pyridine derivatives:
Key Observations:
- Polarity and Solubility: The presence of electron-withdrawing groups (e.g., fluoroethoxy in 111399-92-9) enhances polarity and aqueous solubility compared to benzyloxy derivatives .
- Molecular Weight: Bulky substituents (e.g., triethoxysilyl in 30382-71-9) increase molecular weight, impacting pharmacokinetic properties like diffusion rates .
Pharmacological Activity
- Antifungal/Antiarrhythmic Potential: Pyridine derivatives with electron-rich substituents (e.g., methoxy, ethoxy) exhibit antifungal and antiarrhythmic activities. For example, 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile shows antifungal properties .
- Pesticidal Use: Compounds like pyriproxyfen (2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine) are used as insect growth regulators, highlighting the role of alkoxy substituents in pesticidal activity .
Biological Activity
2-[2-(Phenylmethoxy)ethyl]pyridine, also known as 2-(2-Benzyloxy-ethyl)-pyridine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₅NO
- IUPAC Name : this compound
This compound features a pyridine ring substituted with a phenylmethoxyethyl group, which is believed to influence its biological activity.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation.
- Case Study : A study evaluated several pyridine derivatives for their ability to suppress COX-2 activity. The results showed that certain compounds had IC₅₀ values comparable to the standard anti-inflammatory drug celecoxib (IC₅₀ = 0.04 μmol) .
| Compound | IC₅₀ (μmol) | Comparison |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | Standard |
| Compound A | 0.04 ± 0.09 | Similar |
| Compound B | 0.04 ± 0.02 | Similar |
2. Antimicrobial Activity
Pyridine derivatives are also noted for their antimicrobial properties against various bacterial strains.
- Research Findings : In vitro studies have shown that compounds with similar structures to this compound exhibit antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
3. Cytotoxicity
The cytotoxic effects of pyridine derivatives have been assessed in various cancer cell lines.
- Study Example : A study evaluated the cytotoxicity of several pyridine compounds, including those related to this compound, against human cancer cells. The results indicated a significant reduction in cell viability at higher concentrations .
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained by its structure. The presence of the phenylmethoxy group enhances lipophilicity, which may facilitate better interaction with biological targets.
Key Findings from SAR Studies
- Electron-donating groups on the pyridine ring improve anti-inflammatory activity.
- The length and branching of substituents can affect the binding affinity to COX enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
